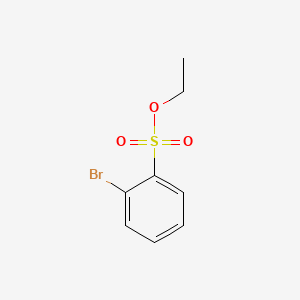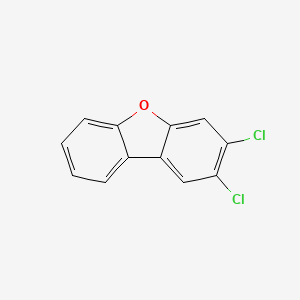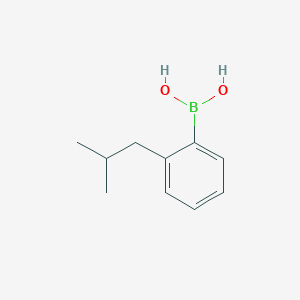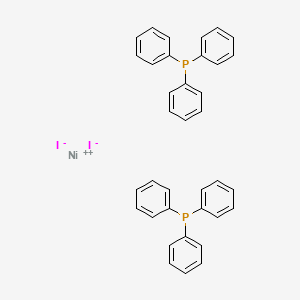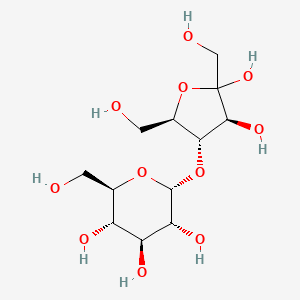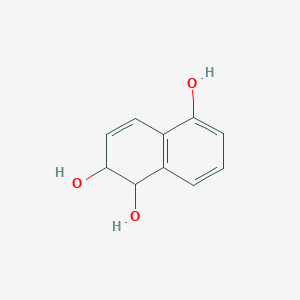
5,6-Dihydro-5,6-dihydroxynaphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-5,6-dihydroxynaphthol: is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is categorized under insecticides and metabolites and is often used as a reference standard for environmental analysis and testing . The compound is known for its unique structure, which includes a naphthalene ring with hydroxyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5,6-dihydroxynaphthol typically involves the reduction of α-naphthol. One common method includes the use of liquid ammonia and lithium metal . The process involves dissolving α-naphthol in liquid ammonia, followed by the addition of lithium metal. The reaction mixture is then treated with ethanol, and the ammonia is evaporated. The residue is dissolved in water, extracted with ether, and acidified with hydrochloric acid to yield the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-5,6-dihydroxynaphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted naphthols
Scientific Research Applications
5,6-Dihydro-5,6-dihydroxynaphthol has several scientific research applications:
Chemistry: Used as a reference standard for environmental analysis and testing.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Used in the production of insecticides and other chemical products.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-5,6-dihydroxynaphthol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: An intermediate in the production of eumelanin, with antibacterial and antifungal properties.
1,2-Dihydronaphthalene-1,2,5-triol: A compound with a similar structure but different functional groups.
Uniqueness
5,6-Dihydro-5,6-dihydroxynaphthol is unique due to its specific hydroxylation pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its use as a reference standard in environmental analysis further highlights its importance in scientific research .
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1,2-dihydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H |
InChI Key |
SGLWVPNWAVTUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(C2O)O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


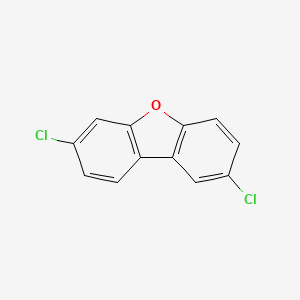
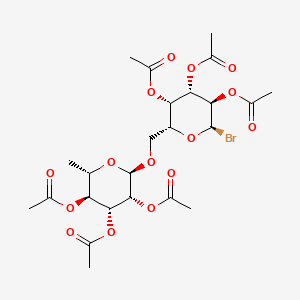
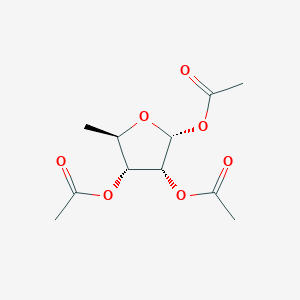
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
